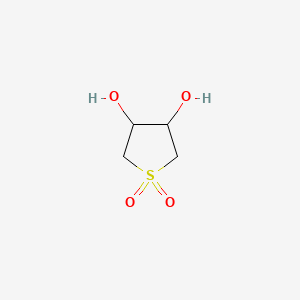

3,4-Dihydroxysulfolane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxothiolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S/c5-3-1-9(7,8)2-4(3)6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVDYVUZEKIBDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931190 | |

| Record name | 3,4-Dihydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14176-47-7, 33967-48-5 | |

| Record name | trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxysulfolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033967485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dihydroxysulfolane and Its Analogs

Established Synthetic Routes to 3,4-Dihydroxysulfolane

The synthesis of the this compound core scaffold is primarily achieved through the dihydroxylation of its unsaturated precursor, 3-sulfolene (B121364). The choice of reagents and reaction sequence dictates the stereochemical outcome, leading to either cis or trans isomers.

Multi-step Reaction Sequences for Core Scaffold Formation

The formation of this compound is generally a two-stage process that begins with the synthesis of the starting alkene, followed by its oxidation.

Precursor Synthesis : The common starting material, 3-sulfolene (also known as 2,5-dihydrothiophene-1,1-dioxide), is synthesized via a cheletropic reaction between butadiene and sulfur dioxide. wikipedia.orggoogle.com This reaction establishes the five-membered sulfone ring system.

Dihydroxylation : The double bond in 3-sulfolene is then oxidized to form the vicinal diol. Two principal pathways are employed to achieve this, yielding different diastereomers:

Syn-dihydroxylation (for cis-isomers) : This process adds both hydroxyl groups to the same face of the double bond. It is commonly achieved using oxidizing agents like osmium tetroxide (OsO₄) or a cold, basic solution of potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com The reaction proceeds through a cyclic intermediate (an osmate ester in the case of OsO₄), which, upon hydrolysis, yields the cis-diol. masterorganicchemistry.comlibretexts.org

Anti-dihydroxylation (for trans-isomers) : This sequence involves two steps to add the hydroxyl groups to opposite faces of the double bond. libretexts.orglibretexts.org First, 3-sulfolene is treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide intermediate. libretexts.org Second, the epoxide is subjected to acid-catalyzed ring-opening via hydrolysis, which proceeds with inversion of stereochemistry to yield the trans-diol. libretexts.orglibretexts.org

Role of Precursors and Starting Materials in Dihydroxysulfolane Synthesis

The selection of starting materials and reagents is fundamental to the successful synthesis of this compound.

3-Sulfolene : As the immediate precursor, 3-sulfolene is the central component. Its carbon-carbon double bond is the reactive site for the crucial oxidation step that introduces the two hydroxyl groups. wikipedia.org

Oxidizing Agents : The choice of oxidant is the primary determinant of the product's diastereomeric form.

Reagents like OsO₄ and KMnO₄ are used to produce the cis-3,4-dihydroxysulfolane due to their concerted, syn-addition mechanism. masterorganicchemistry.comwikipedia.org

A sequence using a peroxyacid followed by hydrolysis is necessary to access the trans-3,4-dihydroxysulfolane. libretexts.org

The table below summarizes the common routes from the key precursor to the final diol products.

| Starting Material | Reagent(s) | Key Intermediate | Stereochemical Outcome | Final Product |

| 3-Sulfolene | 1. OsO₄ 2. NaHSO₃/H₂O | Cyclic Osmate Ester | syn-addition | cis-3,4-Dihydroxysulfolane |

| 3-Sulfolene | Cold, dilute KMnO₄, NaOH | Cyclic Manganate Ester | syn-addition | cis-3,4-Dihydroxysulfolane |

| 3-Sulfolene | 1. m-CPBA 2. H₃O⁺ | Epoxide | anti-addition | trans-3,4-Dihydroxysulfolane |

Stereoselective Synthesis of this compound Isomers

Achieving control over the absolute stereochemistry of the two chiral centers in this compound requires more advanced, stereoselective methods.

Asymmetric Synthesis Approaches for Enantiomeric and Diastereomeric Control

The most prominent method for achieving high enantiomeric control in the synthesis of vicinal diols is the Sharpless Asymmetric Dihydroxylation. wikipedia.orgnih.gov This reaction modifies the standard osmium tetroxide dihydroxylation by introducing a chiral ligand, which creates a chiral environment around the catalyst. organic-chemistry.org This chiral environment forces the alkene (3-sulfolene) to approach the oxidant from a specific face, leading to the preferential formation of one enantiomer of the cis-diol. wikipedia.orgalfa-chemistry.com The choice between two commercially available ligand mixtures, AD-mix-α and AD-mix-β, allows for the selective synthesis of either enantiomer of the product. alfa-chemistry.com

Chiral Catalyst Systems in this compound Production

The Sharpless Asymmetric Dihydroxylation relies on a multi-component catalyst system. organic-chemistry.org

Osmium Source : A catalytic amount of osmium tetroxide or potassium osmate is used as the primary oxidant. harvard.edu

Chiral Ligand : The source of enantioselectivity is a chiral ligand derived from cinchona alkaloids. alfa-chemistry.com The most common ligands are (DHQ)₂-PHAL and (DHQD)₂-PHAL, which are derivatives of dihydroquinine and dihydroquinidine, respectively. organic-chemistry.org

Co-oxidant : A stoichiometric amount of a co-oxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is required to regenerate the osmium catalyst from its reduced Os(VI) state back to the active Os(VIII) state, allowing the catalytic cycle to continue. wikipedia.orgorganic-chemistry.org

These components are conveniently packaged as "AD-mix" reagents, as detailed in the following table.

| Reagent Mix | Chiral Ligand | Resulting Diol Enantiomer (Typical) |

| AD-mix-α | (DHQ)₂-PHAL | (3R, 4S) |

| AD-mix-β | (DHQD)₂-PHAL | (3S, 4R) |

Diastereoselective Control in this compound Derivatization

Once an enantiomerically enriched sample of this compound is obtained, its existing stereocenters can direct the stereochemical outcome of subsequent reactions. This is known as substrate-controlled diastereoselection. For example, if the diol is reacted with a chiral reagent, two diastereomeric products can be formed in unequal amounts.

Furthermore, the two hydroxyl groups can be derivatized to form cyclic structures. Reaction with an aldehyde or ketone in the presence of an acid catalyst can form a cyclic acetal (B89532) or ketal. If a chiral, non-racemic ketone is used for this derivatization, the reaction will proceed diastereoselectively, with the incoming group potentially showing a facial preference due to the stereochemistry of the diol. This approach is a common strategy for protecting the diol moiety while enabling further synthetic transformations.

Novel and Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods is a central focus of modern chemistry. For the synthesis of this compound, novel approaches leveraging green chemistry principles aim to reduce waste, minimize energy consumption, and utilize less hazardous materials compared to traditional methods. These approaches include the use of alternative energy sources like microwave and ultrasound, as well as the development of solvent-free or reduced-solvent methodologies and advanced catalytic systems.

Microwave and Ultrasound Assisted Synthesis

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced product purity. nih.govnih.gov While specific studies on the direct microwave or ultrasound-assisted synthesis of this compound are not extensively documented in publicly available literature, the principles of these technologies can be applied to the key reaction steps, such as the dihydroxylation of 3-sulfolene or the oxidation of 3,4-dihydroxy-tetrahydrothiophene.

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This can accelerate reaction rates and improve yields in processes like the oxidation of sulfoxides to sulfones. nih.gov For instance, the oxidation of a sulfide (B99878) precursor to this compound could potentially be expedited under microwave irradiation.

Ultrasound-assisted synthesis, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. This can enhance mass transfer and accelerate reaction rates. Sonication has been successfully employed in the synthesis of various heterocyclic compounds, including sulfone derivatives. nih.gov The application of ultrasound could be beneficial in overcoming mass transfer limitations in heterogeneous reaction systems that might be employed for the synthesis of this compound.

Table 1: Comparison of Conventional vs. Potential Green Synthesis Methods for Dihydroxysulfolane Analogs

| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |

| Reaction Time | Hours to Days | Minutes to Hours | Minutes to Hours |

| Energy Consumption | High | Low to Moderate | Low to Moderate |

| Yield | Moderate to High | Often Higher | Often Higher |

| By-product Formation | Can be significant | Often reduced | Often reduced |

| Solvent Usage | Often requires high-boiling solvents | Can enable use of greener solvents or solvent-free conditions | Can enhance reactions in aqueous or benign solvents |

Solvent-Free and Reduced Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Research into solvent-free or reduced-solvent synthesis of sulfones has shown promising results. For instance, the oxidation of sulfides to sulfones has been achieved under solvent-free conditions, often with the aid of microwave irradiation or by using solid-supported reagents. organic-chemistry.org

The synthesis of this compound could potentially be adapted to a solvent-free protocol, particularly in the oxidation step of 3,4-dihydroxy-tetrahydrothiophene. This would not only reduce the environmental impact but could also simplify the purification process, as the removal of a solvent would no longer be necessary. The choice of an appropriate oxidizing agent that is effective in the solid state or as a neat liquid would be crucial for the success of such a methodology.

Catalyst Development for Environmentally Benign Synthesis

The development of efficient and recyclable catalysts is paramount for creating sustainable chemical processes. For the synthesis of this compound, catalyst development can focus on two main areas: the dihydroxylation of a sulfolene precursor and the oxidation of a dihydroxytetrahydrothiophene precursor.

Catalytic dihydroxylation of alkenes is a well-established field, with catalysts based on osmium and manganese being highly effective. However, due to the toxicity and cost of these metals, research into more environmentally benign alternatives is ongoing. For the oxidation of sulfides to sulfones, various catalytic systems have been developed that utilize greener oxidants like hydrogen peroxide. For example, layered double hydroxides containing tungstate, vanadate, or molybdate (B1676688) have been shown to be effective catalysts for the mild oxidation of tetrahydrothiophene (B86538) to sulfolane (B150427) using hydrogen peroxide. researchgate.net Such catalytic systems could potentially be adapted for the selective oxidation of 3,4-dihydroxy-tetrahydrothiophene to this compound.

Table 2: Potential Catalytic Systems for Greener Synthesis of this compound

| Reaction Step | Potential Catalyst Type | Oxidant | Advantages |

| Dihydroxylation of 3-Sulfolene | Immobilized Osmium or Manganese Catalysts | N-Methylmorpholine N-oxide (NMO) | Reduced metal leaching, easier catalyst recovery. |

| Dihydroxylation of 3-Sulfolene | Iron or Tungsten-based catalysts | Hydrogen Peroxide | Use of less toxic metals and a green oxidant. |

| Oxidation of 3,4-Dihydroxy-tetrahydrothiophene | Layered Double Hydroxides (e.g., W, V, Mo) | Hydrogen Peroxide | Mild reaction conditions, high selectivity. researchgate.net |

| Oxidation of 3,4-Dihydroxy-tetrahydrothiophene | Supported metal nanoparticles | Molecular Oxygen | Use of a readily available and clean oxidant. |

Chemical Transformations for Analog and Derivative Synthesis

The presence of two hydroxyl groups and a stable sulfone ring makes this compound a versatile building block for the synthesis of a variety of analogs and derivatives with potential applications in materials science and pharmaceuticals.

Functionalization of Hydroxyl Groups in this compound

The hydroxyl groups of this compound are amenable to a wide range of chemical transformations, allowing for the introduction of various functional groups.

One of the most common reactions is acetylation . For example, trans-3,4-dihydroxysulfolane can be converted to trans-3,4-diacetoxysulfolane. This transformation can be achieved under solvent-free and catalyst-free conditions using acetic anhydride. mdpi.com

Etherification of the hydroxyl groups can lead to the formation of ethers with diverse properties. For instance, reaction with alkyl halides in the presence of a base can yield dialkoxy sulfolane derivatives. The synthesis of crown ethers and their analogs often involves the reaction of diols with appropriate precursors, suggesting that this compound could be a precursor for novel sulfolane-based crown ethers. northwestern.edunih.gov

Modifications of the Sulfolane Ring System

While the sulfolane ring is generally stable, it can undergo certain modifications under specific conditions, leading to the synthesis of novel heterocyclic structures.

Ring-opening polymerization of sulfolane derivatives has been investigated as a method to produce polysulfones. mdpi.comnih.govresearchgate.net While direct ring-opening of the unsubstituted sulfolane ring is challenging, the introduction of reactive functional groups can facilitate this process. Although not specifically reported for this compound, the presence of hydroxyl groups could potentially be exploited to initiate or modify ring-opening reactions.

Substitution reactions on the carbon atoms of the sulfolane ring are generally difficult due to the electron-withdrawing nature of the sulfone group, which deactivates the adjacent C-H bonds towards electrophilic substitution. However, radical substitution reactions might be possible under specific conditions. makingmolecules.comyoutube.com

Table 3: Summary of Potential Chemical Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Acetylation | Acetic anhydride, heat | 3,4-Diacetoxysulfolane |

| Etherification | Alkyl halide, base | 3,4-Dialkoxysulfolanes |

| Crown Ether Synthesis | Dihaloalkane or oligo(ethylene glycol) ditosylate, base | Sulfolane-based crown ethers |

| Ring-Opening Polymerization | Requires activation (e.g., introduction of vinyl or exomethylene groups on analogous systems) | Polysulfone derivatives |

Chemical Reactivity and Reaction Mechanisms of 3,4 Dihydroxysulfolane

Reactivity of the Hydroxyl Functionalities

The two hydroxyl groups on adjacent carbons (a vicinal diol) are the primary sites for many of the characteristic reactions of 3,4-dihydroxysulfolane. Their proximity influences their reactivity, sometimes leading to concerted or sequential reactions that would not be observed with isolated hydroxyl groups.

Like other alcohols, the hydroxyl groups of this compound can undergo esterification and etherification. These reactions are fundamental for modifying the polarity of the molecule and for introducing protecting groups or new functionalities.

Esterification typically involves the reaction of the diol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) under acidic or basic conditions. chemistrysteps.comresearchgate.net Depending on the stoichiometry of the reagents, either a monoester or a diester can be formed. The use of a base is common to activate the hydroxyl group or to scavenge the acidic byproduct. organic-chemistry.org

Etherification , the formation of an ether linkage, can be achieved through various methods, most notably the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. Due to the presence of two hydroxyl groups, a mixture of mono- and di-ethers can be expected, and selective protection strategies may be necessary to achieve specific products.

| Reaction Type | Reagent | Catalyst/Conditions | Product Type |

| Esterification | Carboxylic Acid | Acid (e.g., H₂SO₄) | Mono-/Diester |

| Esterification | Acyl Halide | Base (e.g., Pyridine) | Mono-/Diester |

| Etherification | Alkyl Halide | Base (e.g., NaH) | Mono-/Diether |

The oxidation of the vicinal diol in this compound can proceed through several pathways, depending on the oxidizing agent employed. stanford.edu Mild oxidation can lead to the formation of α-hydroxy ketones, while stronger oxidizing agents can result in the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons. stanford.edunih.gov

Oxidative Cleavage: Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are known to cleave the C-C bond of vicinal diols, yielding two carbonyl compounds. doubtnut.comlibretexts.org In the case of this compound, this would lead to the opening of the sulfolane (B150427) ring at that bond, forming a dicarbonyl compound. youtube.com This reaction proceeds through a cyclic intermediate. doubtnut.com

Selective Oxidation: It is also possible to selectively oxidize one or both hydroxyl groups without cleaving the C-C bond. For instance, certain transition metal catalysts can facilitate the conversion of vicinal diols to α-hydroxyketones. stanford.edu Complete oxidation of both hydroxyl groups could potentially yield a diketone.

The reduction of the diol moiety is less common as the hydroxyl groups are already in a reduced state. However, under certain catalytic conditions, deoxygenation could occur, though this is generally a more challenging transformation.

| Oxidizing Agent | Outcome | Product(s) |

| Periodic Acid (HIO₄) | Oxidative Cleavage | Dicarbonyl compound |

| Lead Tetraacetate (Pb(OAc)₄) | Oxidative Cleavage | Dicarbonyl compound |

| Mild Oxidants (e.g., certain metal catalysts) | Selective Oxidation | α-hydroxy ketone |

Reactivity of the Sulfone Moiety

The sulfone group is generally considered to be a stable and relatively inert functional group. wikipedia.org It is electron-withdrawing, which can influence the reactivity of adjacent atoms. wikipedia.org The sulfone group in this compound is part of a five-membered ring, which is generally stable.

The sulfone group itself is not typically a site for direct nucleophilic or electrophilic attack under standard conditions. However, its strong electron-withdrawing nature can activate the α-carbons (the carbons adjacent to the sulfur atom) for deprotonation by a strong base, forming a carbanion. wikipedia.org This carbanion can then react with various electrophiles.

Conversely, while the sulfur atom is electron-deficient, it is sterically hindered and generally unreactive towards nucleophiles. The reactivity of sulfones can be enhanced under specific conditions, for instance, in the presence of strong Lewis acids that can coordinate to the oxygen atoms of the sulfone. wikipedia.org

The sulfolane ring is thermodynamically stable and does not readily undergo ring-opening reactions. However, under forcing conditions such as high temperatures or in the presence of specific reagents, ring-opening or rearrangement can occur. For example, in the Ramberg–Bäcklund reaction, α-halo sulfones can be treated with a base to form an alkene via a transient three-membered episulfone intermediate, with the extrusion of sulfur dioxide. wikipedia.org While this compound itself is not an α-halo sulfone, this illustrates a potential pathway for ring transformation if the molecule were to be further functionalized.

Radical ring-opening polymerization has been reported for some sulfolane derivatives, suggesting that under radical conditions, the ring can be opened to form a polymer chain. mdpi.comnih.gov

Cascade and Multicomponent Reactions Involving this compound

The bifunctional nature of this compound makes it an interesting candidate for cascade and multicomponent reactions, where multiple bonds are formed in a single operation.

A hypothetical cascade reaction could involve an initial reaction at one of the hydroxyl groups, which then triggers a subsequent reaction involving the second hydroxyl group or the sulfone moiety. For example, an intramolecular cyclization could be initiated following the conversion of one hydroxyl group into a good leaving group.

In the context of multicomponent reactions, this compound could potentially act as a bifunctional component. For instance, in a reaction involving an aldehyde and an isocyanide (like the Ugi or Passerini reactions), the diol could potentially participate to create more complex molecular architectures. While specific examples involving this compound are not documented, the principles of multicomponent reaction design suggest its potential utility in this area. mdpi.comnih.gov Enzymatic cascade reactions have been developed for the synthesis of vicinal diols, highlighting the potential for biocatalytic transformations involving this functional group. acs.org

Mechanistic Investigations of this compound Transformations

The chemical behavior of this compound is primarily dictated by the interplay between the hydroxyl (-OH) functional groups and the electron-withdrawing sulfonyl group within the five-membered ring. Mechanistic investigations into its transformations, while not extensively documented for this specific molecule, can be inferred from the well-established reactivity of analogous vicinal diols and sulfolane derivatives. Key transformations include oxidation of the diol and dehydration reactions.

Mechanistic pathways for the transformations of this compound involve several key intermediates and transition states, which are crucial for understanding the reaction outcomes. The elucidation of these transient species is often achieved through a combination of experimental techniques and computational modeling.

One of the characteristic reactions of vicinal diols like this compound is oxidative cleavage, typically carried out using periodates such as sodium periodate (B1199274) (NaIO₄) or periodic acid (HIO₄). The mechanism of this reaction is understood to proceed through a cyclic periodate ester intermediate. chemistrysteps.comucalgary.ca For this compound, the reaction would initiate with the nucleophilic attack of the hydroxyl groups on the iodine atom of the periodate, leading to the formation of this cyclic intermediate.

The formation of the cyclic periodate ester is a critical step and its stability and subsequent decomposition are influenced by the stereochemistry of the diol. cis-Diols generally react faster than trans-diols because they can more readily adopt the necessary conformation for the formation of the five-membered cyclic intermediate. wikipedia.org The transition state for the decomposition of this cyclic ester involves a concerted rearrangement of electrons, leading to the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons and the formation of two carbonyl groups. This process results in the opening of the sulfolane ring at the C3-C4 bond.

Dehydration of this compound, typically under acidic conditions, is another significant transformation. The mechanism can proceed via either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) pathway, depending on the reaction conditions and the structure of the substrate. libretexts.org

In an E1 mechanism, the reaction is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, forming a good leaving group (water). Subsequent departure of the water molecule leads to the formation of a carbocation intermediate. The stability of this carbocation is influenced by the electron-withdrawing nature of the sulfonyl group. A subsequent deprotonation step from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst) results in the formation of a double bond. The transition state for the rate-determining step in the E1 mechanism is the formation of the carbocation.

Alternatively, an E2 mechanism involves a concerted process where a base removes a proton from a carbon adjacent to the hydroxyl group, while the protonated hydroxyl group (water) departs simultaneously. This pathway avoids the formation of a discrete carbocation intermediate and proceeds through a single transition state. The stereochemical arrangement of the hydrogen to be removed and the leaving group is crucial in the E2 mechanism, with an anti-periplanar arrangement being preferred.

Computational studies on related cyclic diols have provided insights into the energetics of these dehydration pathways, suggesting that the balance between E1 and E2 mechanisms can be subtle and influenced by factors such as intramolecular hydrogen bonding. nih.gov For this compound, the presence of the sulfonyl group would likely influence the stability of any charged intermediates and transition states, thereby affecting the preferred reaction mechanism.

Quantitative understanding of the reactivity of this compound is derived from kinetic and thermodynamic studies. While specific data for this compound is limited, analysis of related systems provides valuable insights into the expected kinetic and thermodynamic parameters for its key reactions.

Kinetic Studies:

The kinetics of the periodate oxidation of vicinal diols are well-documented to be dependent on the stereochemistry of the diol. cis-Diols exhibit faster reaction rates compared to their trans-isomers, a phenomenon attributed to the ease of forming the cyclic periodate ester intermediate. wikipedia.orgstackexchange.com It is therefore expected that the cis-isomer of this compound would undergo oxidative cleavage at a significantly higher rate than the trans-isomer. The rate of this reaction is also influenced by pH and temperature. wikipedia.org

For dehydration reactions, the kinetics are dependent on the reaction mechanism. E1 reactions typically follow first-order kinetics, with the rate being dependent only on the concentration of the substrate. The rate-determining step is the formation of the carbocation. E2 reactions, on the other hand, exhibit second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the base. The relative rates of dehydration for primary, secondary, and tertiary alcohols generally follow the order: tertiary > secondary > primary, which is related to the stability of the corresponding carbocation in the E1 pathway. libretexts.org As this compound contains secondary hydroxyl groups, its dehydration would be expected to be slower than that of a tertiary diol.

Thermodynamic Studies:

The thermodynamics of the transformations of this compound are governed by the changes in enthalpy (ΔH) and entropy (ΔS) during the reaction. The oxidative cleavage of the C-C bond in the diol is a thermodynamically favorable process, driven by the formation of stable carbonyl compounds and the reduction of the periodate.

Below are interactive tables with hypothetical kinetic and thermodynamic data for the transformations of this compound, based on general principles and data from analogous systems. These values are for illustrative purposes to demonstrate the expected trends.

Table 1: Hypothetical Kinetic Data for the Oxidative Cleavage of this compound Isomers with Periodate

| Isomer | Relative Rate Constant (k_rel) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

| cis-3,4-Dihydroxysulfolane | 100 | 60 | 1 x 10¹⁰ |

| trans-3,4-Dihydroxysulfolane | 5 | 75 | 5 x 10⁹ |

Table 2: Hypothetical Thermodynamic Data for the Dehydration of this compound

| Reaction | Enthalpy of Reaction (ΔH°) (kJ/mol) | Entropy of Reaction (ΔS°) (J/mol·K) | Gibbs Free Energy of Reaction (ΔG° at 298 K) (kJ/mol) |

| Dehydration to form 2,3-dihydro-1,1-dioxidothiophene | +40 | +120 | +4.24 |

Computational and Theoretical Studies on 3,4 Dihydroxysulfolane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the fundamental properties of molecules. These methods have been widely applied to study the geometry and electronic landscape of various organic compounds, including derivatives of sulfolane (B150427).

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure.

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate determination of molecular geometries and electronic properties. For 3,4-Dihydroxysulfolane, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G*), can be utilized to predict its three-dimensional structure.

These calculations typically begin with an initial guess of the molecular geometry, which is then optimized to find the lowest energy conformation. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the electronic energy of the molecule. The resulting optimized geometry corresponds to the most stable arrangement of the atoms in the molecule.

Beyond the molecular geometry, DFT calculations provide a wealth of information about the electronic structure of this compound. Key electronic properties that can be calculated include the total energy, dipole moment, and the distribution of electron density. The molecular electrostatic potential (MEP) map, for instance, can visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.

Illustrative Optimized Geometrical Parameters for this compound (Calculated using DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C | 1.54 | O-C-C | 109.5 |

| C-S | 1.82 | C-S-C | 95.0 |

| S=O | 1.45 | O=S=O | 118.0 |

| C-O | 1.43 | S-C-O | 109.5 |

| O-H | 0.96 | C-O-H | 109.0 |

Note: The values in this table are illustrative and represent typical bond lengths, angles, and dihedrals for similar organic molecules. Actual calculated values would be specific to the level of theory and basis set used.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

From the energies of the HOMO and LUMO, various global reactivity indices can be derived. These indices provide a quantitative measure of a molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Illustrative Quantum Chemical Properties of this compound

| Property | Value (eV) |

| EHOMO | -7.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 3.15 |

| Chemical Softness (S) | 0.32 |

| Electrophilicity Index (ω) | 3.01 |

Note: These values are for illustrative purposes and are typical for stable organic molecules. Specific computational studies on this compound would be needed to determine the precise values.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes and intermolecular interactions.

Dynamics of Intermolecular Interactions

In a condensed phase, such as in a solvent or in the solid state, this compound molecules will interact with their neighbors. The hydroxyl groups are capable of forming hydrogen bonds, which will play a crucial role in determining the bulk properties of the substance. MD simulations can model these intermolecular interactions explicitly. By simulating a system containing multiple this compound molecules (and solvent molecules, if applicable), the dynamics of hydrogen bond formation and breaking, as well as other non-covalent interactions like van der Waals forces, can be studied in detail. This provides a molecular-level understanding of properties such as solubility and boiling point.

Mechanistic Pathways Probed by Computational Chemistry.

For instance, the synthesis of this compound from butadiene sulfone (sulfolene) via oxidation involves the addition of two hydroxyl groups across the double bond. Computational studies can be used to compare the feasibility of different reaction mechanisms, such as those involving different oxidizing agents or catalysts. By calculating the activation energies for each step in a proposed mechanism, the most likely pathway can be determined. These theoretical insights can be invaluable for optimizing reaction conditions and improving the efficiency of the synthesis.

Computational Design of this compound Derivatives for Specific Chemical Functions

Extensive searches of scientific literature and chemical databases did not yield specific studies focused on the computational design of this compound derivatives for particular chemical functions. While computational and theoretical chemistry are powerful tools for designing novel molecules with desired properties, this approach does not appear to have been specifically applied to and published for derivatives of this compound.

Computational methods such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations are commonly used to predict the properties and interactions of new chemical entities. ekb.egmendeley.commdpi.com These techniques allow researchers to virtually screen libraries of potential derivatives for specific functions, such as enzyme inhibition or material properties, before undertaking expensive and time-consuming laboratory synthesis. nih.govnih.gov For instance, computational studies have been successfully employed in the design of various heterocyclic compounds, including inhibitors for targets like VEGFR2 and cyclooxygenase enzymes. ekb.egmdpi.com

The parent compound, sulfolane, is a well-characterized industrial solvent, and its physical and chemical properties have been a subject of study. acs.orgnih.govresearchgate.net Research has also been conducted on sulfolane-functionalized silanes. researchgate.net However, this body of research does not extend to the in silico design of this compound derivatives for targeted applications.

The absence of published data in this specific area means that no detailed research findings or data tables on the computational design of this compound derivatives can be presented at this time. Future research may explore the potential of this class of compounds, leveraging computational tools to design derivatives with tailored electronic, steric, and pharmacokinetic properties for various chemical and biological applications.

Role of 3,4 Dihydroxysulfolane As a Chemical Precursor and Building Block

Synthesis of Advanced Heterocyclic Systems

While specific, extensively documented examples of 3,4-Dihydroxysulfolane in the synthesis of advanced heterocyclic systems are not abundant in readily available literature, the inherent reactivity of its vicinal diol functionality presents clear and logical pathways for such transformations. Vicinal diols are well-established precursors for the formation of various five-membered heterocyclic rings.

The primary routes for leveraging this compound for this purpose would involve reactions that engage the two hydroxyl groups. For instance, reaction with aldehydes or ketones under acidic conditions would lead to the formation of cyclic acetals or ketals, respectively. This transformation results in a new dioxolane ring fused to the sulfolane (B150427) scaffold, creating a tricyclic heterocyclic system.

Potential Heterocyclic Transformations from this compound

| Reactant | Resulting Functional Group | New Heterocyclic Ring |

|---|---|---|

| Aldehyde (R-CHO) | Cyclic Acetal (B89532) | 1,3-Dioxolane |

| Ketone (R-CO-R') | Cyclic Ketal | 1,3-Dioxolane |

| Phosgene (COCl₂) | Cyclic Carbonate | 1,3-Dioxolan-2-one |

These reactions demonstrate the potential of this compound to act as a readily functionalizable scaffold for generating more complex, multi-ring heterocyclic structures.

Contributions to the Development of Complex Organic Scaffolds

A chemical scaffold is a core structure upon which more complex molecular entities are built. The sulfolane ring is known for its high polarity and exceptional thermal and chemical stability. wikipedia.orgguidechem.com These properties make this compound an attractive foundational scaffold for several reasons:

Rigidity and Defined Stereochemistry: The five-membered ring has a relatively rigid conformation. The hydroxyl groups can exist in either a cis or trans configuration, providing defined three-dimensional starting points for stereospecific synthesis.

Chemical Inertness of the Core: The sulfone group is highly oxidized and resistant to many common reaction conditions, allowing chemists to perform extensive modifications on the diol portion without degrading the core ring structure.

Hydrophilic Nature: The presence of both the sulfone and two hydroxyl groups imparts significant water solubility, which can be advantageous for certain reaction conditions or for creating final molecules with specific solubility profiles.

As a building block, it provides a compact, polar, and stable core that can be elaborated upon. The diol can be derivatized to introduce new functionalities, extend carbon chains, or attach other molecular fragments, making it a valuable contributor to the toolbox of complex organic synthesis.

Precursor in Polymer Chemistry (Excluding Polymer Properties)

In polymer chemistry, a diol (a compound with two hydroxyl groups) can act as a monomer in step-growth polymerization, specifically in polycondensation reactions. wikipedia.org this compound fits this role perfectly, with its two hydroxyl groups serving as reactive sites for chain formation.

The primary chemical transformation in this context is the reaction of the diol with a comonomer containing two complementary functional groups, such as a dicarboxylic acid or a diisocyanate.

Polyester Synthesis: Through reaction with a dicarboxylic acid (or its more reactive acyl chloride or ester derivatives), this compound can undergo repeated esterification to form a polyester. The sulfolane moiety would be incorporated into the polymer backbone as a recurring unit.

Polyurethane Synthesis: Reaction with a diisocyanate would proceed via the addition of the hydroxyl groups across the N=C=O bonds to form carbamate (urethane) linkages. This polyaddition reaction would result in a polyurethane polymer with the sulfolane ring as an integral part of the main chain.

In these processes, the focus is on the chemical transformation—the formation of ester or urethane bonds—that links the this compound units into a long polymer chain.

Intermediate in Industrial Chemical Processes (Focus on Chemical Transformations)

While large-scale industrial uses of this compound are not widely publicized, its role as a chemical intermediate has been demonstrated. An important chemical transformation it undergoes is oxidation.

Research has shown that both the cis and trans isomers of this compound can be oxidized with periodate (B1199274). rsc.org This reaction cleaves the carbon-carbon bond between the two hydroxyl groups, breaking open the diol functionality to form a linear dialdehyde. This specific transformation converts the cyclic diol into an acyclic sulfonyl dialdehyde.

Oxidative Cleavage of this compound

| Starting Material | Oxidizing Agent | Product | Chemical Transformation |

|---|

This reaction is significant because it transforms a stable cyclic precursor into a highly reactive linear intermediate, 2,2′-sulphonyldiacetaldehyde. rsc.org This dialdehyde can then be used in subsequent steps to synthesize other complex molecules, highlighting the role of this compound as a crucial intermediate that enables access to different chemical structures through controlled chemical transformations.

Advanced Spectroscopic and Structural Elucidation Studies of 3,4 Dihydroxysulfolane

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be generated, revealing the precise arrangement of atoms.

The conformation of the sulfolane (B150427) ring in 3,4-Dihydroxysulfolane is anticipated to be non-planar, likely adopting an envelope or twist conformation to minimize steric strain between the hydroxyl groups and the sulfonyl group. The determination of the crystal structure would involve growing a suitable single crystal of this compound and collecting X-ray diffraction data. The resulting data would allow for the precise measurement of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which govern the supramolecular architecture.

Table 1: Expected Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (examples) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 10-20 |

| β (°) | 90-110 (for monoclinic) |

Note: This table is hypothetical and serves as an example of the data that would be obtained from an X-ray crystallographic study.

Co-crystallization is a powerful technique used to form a crystalline solid containing two or more different molecules in a stoichiometric ratio. rsc.orgnih.gov This method can be employed to study intermolecular interactions and can sometimes facilitate the crystallization of compounds that are difficult to crystallize on their own.

There are no specific co-crystallization studies reported for this compound in the reviewed literature. However, the presence of two hydroxyl groups makes it an excellent candidate for forming co-crystals with various binding partners (co-formers) through hydrogen bonding. Potential co-formers could include pyridine derivatives, carboxylic acids, or other molecules with hydrogen bond acceptor or donor functionalities.

A co-crystallization screening of this compound with a library of pharmaceutically acceptable co-formers could lead to the discovery of novel solid forms with potentially altered physicochemical properties. The resulting co-crystals would be analyzed by X-ray diffraction to determine their crystal structures, revealing the specific hydrogen bonding patterns and other non-covalent interactions between this compound and the co-former.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. mdpi.com Advanced NMR techniques provide detailed information about connectivity, spatial proximity of atoms, and conformational exchange processes.

Multi-dimensional NMR experiments are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the molecule's three-dimensional structure in solution.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, typically over two to three bonds. libretexts.org For this compound, this would establish the connectivity between the protons on the sulfolane ring, for example, showing correlations between the methine protons at C3 and C4 and the adjacent methylene protons at C2 and C5.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment detects through-space correlations between protons that are in close proximity (typically < 5 Å), providing information about the molecule's conformation and stereochemistry. youtube.com For this compound, NOESY could be used to determine the relative stereochemistry of the hydroxyl groups (cis or trans). For the trans isomer, NOE correlations would be expected between protons on the same face of the ring, while for the cis isomer, cross-peaks between protons on opposite faces might be observed depending on the ring's conformation. Studies on sulfolane in viscous solvents have utilized NOESY to exploit spin diffusion for mixture analysis, demonstrating the sensitivity of the technique to the molecular environment. nih.govacs.org

Table 2: Expected ¹H-¹H NOESY Correlations for trans-3,4-Dihydroxysulfolane (Hypothetical)

| Proton 1 | Proton 2 | Expected NOE |

|---|---|---|

| H-3 | H-2α | Strong |

| H-3 | H-5α | Weak/None |

| H-4 | H-5β | Strong |

| H-4 | H-2β | Weak/None |

The five-membered sulfolane ring is not rigid and is expected to undergo rapid conformational exchange in solution. nih.gov Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying such processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the lineshapes of the signals, which can be analyzed to determine the thermodynamic and kinetic parameters of the conformational interchange.

For this compound, the primary conformational process would likely be pseudorotation, where the pucker of the five-membered ring moves around the ring. At room temperature, this process is expected to be fast on the NMR timescale, resulting in an averaged spectrum. Upon cooling, the exchange rate would decrease, and eventually, the signals for the individual conformers might be resolved (the slow-exchange regime). By analyzing the spectra in the intermediate exchange region (coalescence), the energy barrier for the conformational exchange can be calculated. While no specific DNMR studies on this compound have been reported, studies on other five-membered ring systems provide a framework for such an analysis. nih.govmssm.edu

Mass Spectrometry for Reaction Monitoring and Product Identification (Advanced Applications)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov In advanced applications, MS is used to monitor the progress of chemical reactions and to identify intermediates and byproducts.

In the context of this compound, mass spectrometry would be invaluable for monitoring its synthesis, for example, the oxidation of 3,4-dihydroxy-tetrahydrothiophene. google.com By sampling the reaction mixture at different time points and analyzing the samples by a technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the consumption of the starting material and the formation of the product could be quantified. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, tandem mass spectrometry (MS/MS) can be used to identify unknown products or impurities. In an MS/MS experiment, a specific ion (e.g., the molecular ion of an unknown) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a fingerprint that can be used to deduce the structure of the parent ion. The fragmentation of the parent sulfolane molecule is known to proceed via the loss of SO₂ to give a characteristic fragment at m/z 56. researchgate.net Similar characteristic fragmentation pathways would be expected for this compound, likely involving the loss of water from the hydroxyl groups in addition to the loss of SO₂.

Table 3: Potential Mass Spectrometry Applications for this compound

| Application | Technique | Information Obtained |

|---|---|---|

| Reaction Monitoring | GC-MS, LC-MS | Reaction kinetics, yield determination, byproduct formation |

| Product Identification | High-Resolution MS | Accurate mass and elemental composition |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for the stereochemical analysis of chiral compounds like the enantiomers of this compound. The application of these techniques is contingent on the successful resolution of the enantiomers or their enantioselective synthesis, as the chiroptical signals are directly related to the stereochemistry of the molecule.

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. libretexts.org This differential absorption (ΔA) is plotted as a function of wavelength, resulting in a CD spectrum. Enantiomers, by definition, produce mirror-image CD spectra. A positive Cotton effect in one enantiomer will correspond to a negative Cotton effect in the other. This characteristic makes CD spectroscopy a valuable method for determining the enantiomeric excess (ee) of a sample. By comparing the CD signal of a mixture to that of an enantiomerically pure standard, the relative concentrations of the two enantiomers can be quantified. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess.

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of plane-polarized light as a function of the wavelength. wikipedia.orglibretexts.org Similar to CD, enantiomers exhibit mirror-image ORD curves. The variation of optical rotation with wavelength, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), provides structural information and can be used to determine the absolute configuration and enantiomeric purity of a sample. libretexts.org The magnitude of the optical rotation at a specific wavelength is proportional to the enantiomeric excess.

While the principles of CD and ORD spectroscopy are well-established for the analysis of chiral molecules, a review of the scientific literature did not yield specific experimental or theoretical chiroptical data for the enantiomers of this compound. The enantioselective synthesis or chiral resolution of this specific compound, which would be a prerequisite for such measurements, has not been detailed in the reviewed literature.

Should the enantiomers of this compound be isolated, it is anticipated that they would exhibit distinct chiroptical properties. The presence of two stereocenters at the C3 and C4 positions of the sulfolane ring would give rise to characteristic CD and ORD spectra. The determination of the enantiomeric excess of a non-racemic mixture could then be achieved by measuring the optical rotation at a specific wavelength or the circular dichroism at a wavelength of maximum difference between the enantiomers and comparing it to the values obtained for the pure enantiomers.

To illustrate the type of data that would be obtained from such studies, a hypothetical data table is presented below. This table showcases the kind of information that would be critical for the chiroptical characterization of this compound enantiomers. It is important to emphasize that the values in this table are purely illustrative and not based on experimental data.

Hypothetical Chiroptical Data for this compound Enantiomers

| Enantiomer | Specific Rotation [α]D (deg·cm³·g⁻¹·dm⁻¹) | Wavelength of Maximum CD Absorption (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (+)-(3R,4R)-3,4-Dihydroxysulfolane | +X | λ₁ | +Y |

| (-)-(3S,4S)-3,4-Dihydroxysulfolane | -X | λ₁ | -Y |

In this hypothetical table, "+X" and "-X" represent the specific rotations of the two enantiomers at the sodium D-line, which would be equal in magnitude and opposite in sign. Similarly, "+Y" and "-Y" represent the molar ellipticity at a specific wavelength (λ₁), demonstrating the mirror-image relationship in their CD spectra. The actual measurement of these values would be essential for establishing a method for determining the enantiomeric excess of this compound.

Advanced Applications of 3,4 Dihydroxysulfolane in Fundamental Chemical Research

Investigation of 3,4-Dihydroxysulfolane in Electroplating Processes

Detailed studies focusing specifically on this compound as an additive in electroplating processes are not extensively documented in primary research literature. However, the role of related sulfur-containing organic molecules in electrodeposition provides a framework for understanding its potential functions.

Mechanistic Understanding of its Role as an Additive

In electroplating, organic additives are crucial for controlling the morphology, brightness, and mechanical properties of the deposited metal layer. For copper electroplating, sulfur-containing compounds often act as "carriers" or "brighteners." It can be hypothesized that this compound, if used as an additive, could influence copper deposition through several mechanisms. The sulfone group (SO₂) is highly polar, and the hydroxyl (-OH) groups can participate in hydrogen bonding. These features would allow the molecule to adsorb onto the cathode surface, particularly at sites of high current density. This adsorption can inhibit the rapid, uncontrolled growth of copper crystals, leading to a finer, more uniform grain structure. The presence of the sulfur atom could also play a direct role in the electrochemical process by interacting with copper ions at the electrode-electrolyte interface.

Structure-Function Relationships in Electrodeposition Chemistry

The structure of this compound, featuring a five-membered sulfolane (B150427) ring with two hydroxyl groups, suggests specific structure-function relationships relevant to electrodeposition.

Table 1: Potential Structure-Function Relationships of this compound in Electrodeposition

| Structural Feature | Potential Function in Electrodeposition |

| Sulfone Group (SO₂) ** | Strong polarity facilitates adsorption to the cathode surface, influencing current distribution and grain refinement. |

| Hydroxyl Groups (-OH) ** | Increase water solubility and can interact with metal ions in the plating bath, potentially acting as a complexing agent. |

| Cyclic Structure | Provides conformational rigidity, which can lead to more predictable and ordered adsorption on the metal surface. |

The dihydroxy functionality is of particular interest. The position and stereochemistry of these hydroxyl groups on the sulfolane ring would significantly impact how the molecule orients itself on the plating surface and interacts with copper ions, thereby affecting the final properties of the electrodeposited layer. Research on other dihydroxy compounds has shown that the spatial arrangement of hydroxyl groups can influence the quality of metal deposits. However, without specific studies on this compound, these remain theoretical considerations.

Chemical Catalysis and Solvent Engineering Studies

The application of this compound in chemical catalysis and solvent engineering is not well-documented. However, the properties of its parent compound, sulfolane, offer insights into its potential utility. Sulfolane is a polar aprotic solvent known for its high thermal and chemical stability, making it suitable for a range of chemical reactions.

The introduction of two hydroxyl groups in this compound would significantly alter its solvent properties compared to sulfolane. The hydroxyl groups would increase its polarity and introduce the capacity for hydrogen bonding, making it a protic solvent. This could make it a useful solvent for reactions involving polar reagents or for influencing reaction pathways where hydrogen bonding is a key factor. In catalysis, the hydroxyl groups could act as coordinating sites for metal catalysts or participate directly in catalytic cycles, for example, in acid-base catalysis. However, specific research demonstrating these applications is currently lacking.

Protein-Ligand Interaction Studies in Structural Biology

There is no direct evidence in the scientific literature to suggest that this compound has been specifically studied in the context of protein-ligand interactions with enzymes like tRNA-guanine transglycosylase or used in fragment-based ligand discovery. The following sections are therefore based on the general principles of these methodologies.

Elucidation of Binding Modes with Enzymes (e.g., tRNA-guanine transglycosylase)

tRNA-guanine transglycosylase (TGT) is an enzyme involved in the modification of tRNA and is a target for the development of new antibacterial agents. nih.govresearchgate.netnih.govnih.govtandfonline.commsu.ruethz.ch Structural biology techniques, such as X-ray crystallography, are used to understand how inhibitors bind to the active site of TGT. nih.govresearchgate.netnih.govtandfonline.com The binding of small molecules is typically characterized by a network of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

If this compound were to be investigated as a potential ligand for TGT, its hydroxyl groups would be expected to form hydrogen bonds with amino acid residues in the enzyme's active site. The polar sulfone group could also participate in electrostatic interactions. Computational docking studies could theoretically predict the binding mode of this compound within the TGT active site, identifying key interactions that contribute to its binding affinity.

Fragment-Based Ligand Discovery Methodologies

Fragment-based ligand discovery (FBLD) is a drug discovery approach that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. dtu.dkbiocompare.comresearchgate.netyoutube.com These initial fragment hits are then optimized and grown into more potent lead compounds.

A typical fragment library contains a diverse collection of small molecules that adhere to the "Rule of Three" (molecular weight < 300, cLogP < 3, number of hydrogen bond donors/acceptors < 3). This compound, with a molecular weight of approximately 152 g/mol , fits the criteria for a fragment. nih.gov Its polar nature and hydrogen bonding capabilities could make it a candidate for inclusion in a fragment library. If a screening campaign against an enzyme like TGT identified this compound as a hit, its sulfolane core could serve as a scaffold for chemical elaboration to improve its binding affinity and selectivity.

Table 2: Properties of this compound Relevant to Fragment-Based Discovery

| Property | Value/Description | Relevance to FBLD |

| Molecular Weight | ~152.17 g/mol nih.gov | Falls within the typical range for fragments (<300 g/mol ). |

| Hydrogen Bond Donors | 2 (from -OH groups) | Provides opportunities for specific interactions with a protein target. |

| Hydrogen Bond Acceptors | 4 (from SO₂ and -OH groups) | Offers multiple points for hydrogen bonding. |

| Scaffold Type | Saturated heterocyclic | Provides a three-dimensional shape that can be explored for binding in protein pockets. |

No Evidence of this compound Induced Conformational Changes in Fundamental Chemical Research

A thorough review of available scientific literature reveals a significant gap in the understanding of the advanced applications of this compound, specifically concerning its role in inducing conformational changes upon binding to other molecules. Despite targeted searches for crystallographic, spectroscopic, and molecular modeling studies, no research data was found to populate the requested article on "Conformational Changes Induced by this compound Binding."

The inquiry into the specific sub-topic "7.3.3. Conformational Changes Induced by this compound Binding" yielded no peer-reviewed articles, datasets, or detailed research findings. This indicates that the interaction of this compound with biomolecules or other chemical entities, and any subsequent structural alterations, has not been a significant focus of published chemical research to date.

Consequently, the creation of an article with detailed research findings and data tables, as per the user's request, is not possible. The absence of primary literature on this subject prevents a scientifically accurate and informative discussion on the conformational shifts that may or may not occur upon the binding of this specific compound. Further empirical research, including X-ray crystallography, NMR spectroscopy, and computational modeling, would be required to elucidate the binding properties of this compound and its potential to induce conformational changes in target molecules.

Future Research Directions and Unexplored Avenues for 3,4 Dihydroxysulfolane

Development of Novel Synthetic Methodologies

The advancement of applications for 3,4-dihydroxysulfolane is intrinsically linked to the development of efficient, stereoselective, and sustainable synthetic methods. Current syntheses often rely on the oxidation of 3-sulfolene (B121364), which may lack precise control over stereochemistry. Future research should prioritize the following areas:

Asymmetric Synthesis : The two stereocenters in this compound (at C3 and C4) mean that chiral variants of this molecule could be of significant value, particularly in the synthesis of chiral ligands for asymmetric catalysis. Future methodologies should focus on the development of stereoselective dihydroxylation of 3-sulfolene, potentially using transition metal catalysts with chiral ligands. Exploring enzymatic or chemo-enzymatic routes could also provide highly enantiopure forms of this compound.

Catalytic and Green Approaches : Moving beyond stoichiometric reagents, the development of catalytic oxidation methods for the synthesis of this compound from precursors like 3-sulfolene is a key research avenue. This could involve the use of heterogeneous catalysts for easier separation and recycling, or electro-oxidation methods to minimize waste. The use of greener oxidizing agents, such as hydrogen peroxide, with efficient catalytic systems would align with the growing demand for sustainable chemical processes.

Alternative Starting Materials : Research into alternative and readily available starting materials for the synthesis of the this compound scaffold could open up new synthetic pathways. This might include cycloaddition reactions or ring-closing metathesis to construct the sulfolane (B150427) ring with pre-installed hydroxyl functionalities or their precursors.

Exploration of New Derivatization Pathways and Reactivity Patterns

The two hydroxyl groups of this compound are key to its potential as a versatile building block. A thorough exploration of its derivatization pathways and reactivity is crucial for unlocking its full synthetic utility.

Selective Functionalization : Developing methods for the selective mono-functionalization of the diol would significantly enhance its utility as a synthetic intermediate. This could involve the use of protecting groups or exploiting subtle differences in the reactivity of the two hydroxyl groups.

Conversion to Other Functional Groups : The conversion of the hydroxyl groups into other functionalities such as amines, halides, or azides would provide a range of novel sulfolane-based building blocks. For instance, the synthesis of chiral amino alcohols on the sulfolane scaffold could be of interest for medicinal chemistry and as precursors to chiral ligands.

Ring-Opening Reactions : Investigating the conditions for the controlled ring-opening of this compound could lead to the formation of linear bifunctional sulfur-containing compounds, which may have applications in polymer chemistry or as specialty chemicals.

Esterification and Etherification : While esterification and etherification are expected reactions, a systematic study of these derivatizations would be valuable. For example, the synthesis of diesters with specific properties could lead to new plasticizers or functional monomers. The preparation of crown ether analogues incorporating the sulfolane diol unit is another unexplored possibility.

A known derivatization involves the preparation of trans-3,4-diacetoxysulfolane from this compound, which can then be used to synthesize bisuracil sulfolane derivatives, highlighting the potential of its derivatives as synthetic intermediates.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for accelerating the discovery and development of new applications for this compound and its derivatives. By modeling the properties and reactivity of these compounds, researchers can prioritize synthetic efforts and gain deeper insights into their behavior.

DFT and COSMO-RS Studies : Density Functional Theory (DFT) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed to predict a range of properties for novel this compound derivatives. A computational study on fluorinated sulfolane derivatives has demonstrated the utility of these methods for estimating electrochemical stabilities, dielectric constants, boiling points, and basicities. Similar studies on a virtual library of this compound derivatives could identify promising candidates for specific applications, such as high-polarity solvents or electrolyte components.

Reaction Mechanism and Reactivity Prediction : Computational modeling can be used to elucidate the mechanisms of derivatization reactions and to predict the reactivity of different sites on the this compound molecule. This can guide the development of selective synthetic strategies.

Force Field Development : For molecular dynamics simulations of materials incorporating this compound, the development of accurate force fields is essential. These simulations can provide insights into the bulk properties of polymers or the behavior of sulfolane-based molecules at interfaces.

| Computational Method | Predicted Properties | Potential Application Area |

| Density Functional Theory (DFT) | Electrochemical stability, bond parameters, reaction energies. | Battery electrolytes, reactive intermediates. |

| COSMO-RS | Dielectric constant, boiling point, solubility, basicity. | Novel solvents, separation science. |

| Molecular Dynamics (MD) | Bulk material properties, conformational analysis. | Polymer science, materials design. |

Applications in Emerging Fields of Chemical Science and Technology

The unique combination of a polar sulfone group and two reactive hydroxyl groups suggests that this compound could find applications in a variety of emerging fields.

Polymer Chemistry : As a diol, this compound is a prime candidate for use as a monomer in the synthesis of polyesters, polyurethanes, and polycarbonates. The incorporation of the sulfolane ring into the polymer backbone could impart desirable properties such as increased thermal stability, specific solubility characteristics, and a high refractive index. Furthermore, the potential for creating biodegradable polymers from this compound could be explored in the context of sustainable materials.

Battery Technology : Sulfolane and its derivatives are being investigated for use in battery electrolytes due to their high thermal and electrochemical stability. This compound and its derivatives could be explored as additives or co-solvents in lithium-ion or next-generation battery systems to enhance safety and performance. For instance, its derivatives could potentially form protective layers on electrode surfaces.

Medicinal Chemistry : The sulfone group is a common motif in medicinal chemistry, and the diol functionality of this compound provides a scaffold for the synthesis of novel, potentially bioactive molecules. The introduction of the rigid and polar sulfolane core could influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

Nanomaterials Synthesis : Sulfolane has been used as a solvent in the synthesis of nano-MOFs (Metal-Organic Frameworks), enabling prolonged nucleation and controlled growth. The diol functionality of this compound could allow it to act as a ligand, directly participating in the formation of novel MOFs with tailored properties.

Design of Next-Generation Sulfolane-Based Scaffolds for Chemical Functionality

Beyond its direct applications, this compound can serve as a foundational molecule for the design of more complex, functional chemical scaffolds.

Q & A

Q. What are the recommended methods for synthesizing 3,4-Dihydroxysulfolane, and how can purity be validated?

Synthesis typically involves sulfonation and hydroxylation of precursor molecules under controlled conditions. Purity validation should employ high-performance liquid chromatography (HPLC) paired with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and absence of byproducts. For lab-scale synthesis, ensure inert atmospheres and stoichiometric precision to minimize side reactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to OSHA and GHS standards: use chemical fume hoods, nitrile gloves, and safety goggles. Avoid skin/eye contact and inhalation. Emergency measures include rinsing eyes with water for ≥15 minutes and immediate medical consultation for ingestion. Store in sealed containers away from oxidizers, and follow SDS guidelines for hazardous waste disposal .

Q. How can researchers characterize the physicochemical properties of this compound?

Key techniques include:

- Solubility : Test in polar/non-polar solvents via gravimetric analysis.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Hydrogen bonding : Infrared (IR) spectroscopy to detect O-H stretching vibrations (e.g., 3200–3600 cm⁻¹). Reference crystallographic data for hydrogen-bonding patterns observed in structurally analogous compounds .

Advanced Research Questions

Q. What analytical challenges arise in detecting this compound in environmental samples, and how can they be mitigated?

Challenges include low environmental concentrations and matrix interference. Methods:

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.

- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode. Validate with isotope-labeled internal standards to improve quantification accuracy .

Q. How should researchers resolve contradictions in experimental data related to this compound’s reactivity?

- Systematic replication : Repeat experiments under varied conditions (pH, temperature) to identify confounding factors.

- Cross-validation : Compare results with orthogonal techniques (e.g., UV-Vis spectroscopy vs. cyclic voltammetry).

- Error analysis : Quantify uncertainties from instrumentation (e.g., HPLC column variability) using statistical models like Monte Carlo simulations .

Q. What advanced spectroscopic methods can elucidate the electronic and structural behavior of this compound?

- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen-bonding networks).

- Computational modeling : Density functional theory (DFT) to predict electronic properties and reactive sites.

- Solid-state NMR : Probe local environments of sulfur and oxygen atoms to assess dynamic behavior in crystalline or amorphous phases .

Methodological Design Considerations

Q. How should degradation studies of this compound be designed to assess environmental persistence?

- Experimental setup : Use simulated environmental matrices (soil/water) under UV exposure or microbial inoculation.

- Kinetic analysis : Monitor degradation via first-order kinetics models.

- Byproduct identification : Employ high-resolution mass spectrometry (HRMS) to track transformation products and pathways .

Q. What strategies optimize the reproducibility of this compound-based assays in biological systems?

- Standardization : Pre-treat biological samples (e.g., plasma) with protease inhibitors to prevent metabolite degradation.

- Calibration curves : Use matrix-matched standards to account for ionization suppression in mass spectrometry.

- Blinded analysis : Implement randomized sample processing to reduce observer bias .